4-(Penta-2,4-dien-2-yl)pyridine
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Overview
Description
4-(Penta-2,4-dien-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a penta-2,4-dien-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Penta-2,4-dien-2-yl)pyridine typically involves the reaction of pyridine with penta-2,4-dien-2-yl halides under basic conditions. One common method is the nucleophilic substitution reaction where pyridine acts as a nucleophile, attacking the electrophilic carbon of the penta-2,4-dien-2-yl halide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts, such as palladium or nickel complexes, can also enhance the efficiency of the reaction. Purification of the product is typically achieved through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Penta-2,4-dien-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine derivatives with oxidized side chains.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the penta-2,4-dien-2-yl group can be replaced with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Mechanism of Action
The mechanism by which 4-(Penta-2,4-dien-2-yl)pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The penta-2,4-dien-2-yl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic compound with a similar structure but without the penta-2,4-dien-2-yl group.
Penta-2,4-dien-2-yl derivatives: Compounds with similar side chains but different core structures, such as benzene or thiophene derivatives
Uniqueness
4-(Penta-2,4-dien-2-yl)pyridine is unique due to the combination of the pyridine ring and the penta-2,4-dien-2-yl group, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
60499-04-9 |
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Molecular Formula |
C10H11N |
Molecular Weight |
145.20 g/mol |
IUPAC Name |
4-penta-2,4-dien-2-ylpyridine |
InChI |
InChI=1S/C10H11N/c1-3-4-9(2)10-5-7-11-8-6-10/h3-8H,1H2,2H3 |
InChI Key |
PBUYBWLKXTVQBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=C)C1=CC=NC=C1 |
Origin of Product |
United States |
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